Binding Affinity for m-Ddh vs. Native Substrate
6-Aminohept-2-enedioic acid acts as an inhibitor of meso-diaminopimelate dehydrogenase (m-Ddh) from Porphyromonas gingivalis, but with a reduced binding affinity relative to the enzyme's natural substrate. Its predicted binding free energy is -29.86 kcal/mol, which is 4.84 kcal/mol weaker than the -34.70 kcal/mol affinity of the substrate, meso-diaminopimelate [1]. A closely related analog, (2S)-2-amino-6-methylideneheptanedioic acid, shows an intermediate affinity of -31.38 kcal/mol [1].
| Evidence Dimension | Predicted Binding Free Energy (ΔG) for m-Ddh |
|---|---|
| Target Compound Data | -29.86 kcal/mol |
| Comparator Or Baseline | meso-Diaminopimelate (substrate): -34.70 kcal/mol; (2S)-2-amino-6-methylideneheptanedioic acid: -31.38 kcal/mol |
| Quantified Difference | 4.84 kcal/mol weaker binding than substrate; 1.52 kcal/mol weaker binding than methylidene analog |
| Conditions | Molecular dynamics simulation on P. gingivalis m-Ddh (Q7MW40), model details from Wang et al., J. Mol. Graph. Model. 83 (2018) 100-111 |
Why This Matters
This compound is a weaker inhibitor than the native substrate, making it useful for mechanistic studies where complete enzyme inhibition is not desired, or as a scaffold for further optimization.
- [1] Brenda Enzymes Database, Ligand ID 220423 for (2E,6S)-6-aminohept-2-enedioic acid, citing Stone et al. (2015) PLoS ONE 10 e0141126 and Wang et al. (2018) J. Mol. Graph. Model. 83 100-111. View Source
